4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
Overview
Description
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various applications in scientific research.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets . For instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have various effects, such as anti-inflammatory, anticancer, and antibacterial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the indazole ring through cyclization reactions.
Halogenation: Introduction of fluorine and iodine atoms to the indazole ring.
Carboxylation: Addition of a carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Material Science: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole-6-carboxylic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodo-1H-indazole-6-carboxylic acid: Lacks the fluorine atom, which may influence its chemical properties and interactions.
1H-indazole-6-carboxylic acid: Lacks both fluorine and iodine atoms, serving as a simpler analog for comparison.
Uniqueness
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its chemical reactivity and biological interactions. This dual halogenation can enhance its potential for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBINBFNIPSMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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